![molecular formula C20H18N2O3 B268584 N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268584.png)
N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenoxyethoxy)phenyl]isonicotinamide, commonly known as GW501516, is a synthetic drug that has been extensively studied for its potential application in treating various metabolic disorders. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a significant impact on lipid metabolism and glucose homeostasis.
Wirkmechanismus
GW501516 activates PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, while decreasing the expression of genes involved in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
GW501516 has been shown to have a significant impact on lipid metabolism and glucose homeostasis. It increases insulin sensitivity, reduces plasma triglycerides and LDL cholesterol, and increases HDL cholesterol levels. It also improves endurance and exercise performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
GW501516 has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, it also has some limitations, including its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for research on GW501516, including its potential application in treating metabolic disorders, its impact on mitochondrial function, and its potential as a performance-enhancing drug. Additionally, further research is needed to determine its long-term safety and potential side effects.
Conclusion:
In conclusion, GW501516 is a synthetic drug that has been extensively studied for its potential application in treating various metabolic disorders. It activates PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism, and has been shown to have a significant impact on lipid metabolism and glucose homeostasis. While it has several advantages for lab experiments, further research is needed to determine its long-term safety and potential side effects.
Synthesemethoden
The synthesis of GW501516 involves several steps, including the reaction of 4-bromo-2-fluoronitrobenzene with magnesium to form a Grignard reagent, which is then reacted with isonicotinic acid to obtain 2-(2-nitrophenyl)isonicotinic acid. The nitro group is then reduced to an amine group, which is then reacted with 2-(2-phenoxyethoxy)benzoyl chloride to obtain GW501516.
Wissenschaftliche Forschungsanwendungen
GW501516 has been extensively studied for its potential application in treating various metabolic disorders, including obesity, diabetes, dyslipidemia, and cardiovascular disease. It has been shown to have a significant impact on lipid metabolism and glucose homeostasis by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism.
Eigenschaften
Molekularformel |
C20H18N2O3 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[2-(2-phenoxyethoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c23-20(16-10-12-21-13-11-16)22-18-8-4-5-9-19(18)25-15-14-24-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) |
InChI-Schlüssel |
ABWGRKFDCLRFQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.